molecular formula C10H12FN5O4 B11929694 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine

Cat. No.: B11929694
M. Wt: 285.23 g/mol
InChI Key: UXUZARPLRQRNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxy-2’-fluoroguanosine is a nucleoside analog with the molecular formula C10H12FN5O4. It is a modified form of guanosine, where the hydroxyl group at the 2’ position of the sugar moiety is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it a valuable tool in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoroguanosine typically involves the fluorination of a suitable guanosine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the 2’ position .

Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoroguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-2’-fluoroguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted nucleosides .

Mechanism of Action

2’-Deoxy-2’-fluoroguanosine exerts its effects by inhibiting viral replication. As a nucleoside analog, it competes with natural nucleosides for incorporation into viral RNA. Once incorporated, it causes premature termination of RNA synthesis, thereby inhibiting viral replication. This mechanism is particularly effective against influenza virus strains .

Comparison with Similar Compounds

    2’-Deoxyguanosine: Lacks the fluorine atom at the 2’ position.

    2’-Fluoro-2’-deoxyadenosine: Similar structure but with adenine instead of guanine.

    2’-Fluoro-2’-deoxycytidine: Contains cytosine instead of guanine.

Uniqueness: The presence of the fluorine atom at the 2’ position in 2’-Deoxy-2’-fluoroguanosine enhances its stability and resistance to enzymatic degradation. This makes it more effective as an antiviral agent compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2-amino-9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZARPLRQRNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.